molecular formula C9H17N B8484077 2-(Bicyclo[2.2.1]hept-7-yl)ethylamine

2-(Bicyclo[2.2.1]hept-7-yl)ethylamine

Cat. No.: B8484077
M. Wt: 139.24 g/mol
InChI Key: NSBCSPDKJCEYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bicyclo[2.2.1]hept-7-yl)ethylamine is a bicyclic amine derivative characterized by a norbornane (bicyclo[2.2.1]heptane) framework with an ethylamine substituent at the 7-position. Its molecular formula is C₉H₁₇N, with an average molecular weight of 139.24 g/mol and a monoisotopic mass of 139.1361 g/mol . The compound is structurally distinct due to the ethylamine group’s placement on the bridgehead carbon (position 7) of the bicyclic system, which influences its stereochemical and physicochemical properties. It lacks defined stereocenters, simplifying its synthesis and purity analysis .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-(7-bicyclo[2.2.1]heptanyl)ethanamine

InChI

InChI=1S/C9H17N/c10-6-5-9-7-1-2-8(9)4-3-7/h7-9H,1-6,10H2

InChI Key

NSBCSPDKJCEYIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2CCN

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The compound’s structural simplicity and low toxicity profile warrant investigation as a scaffold for designing novel NMDA receptor antagonists.
  • Synthetic Feasibility : The absence of stereocenters simplifies synthesis, as seen in related compounds prepared via Grignard reactions and azide reductions .
  • Data Limitations : Direct studies on This compound are absent in the provided evidence. Future work should prioritize binding assays and in vivo neuroprotection models.

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